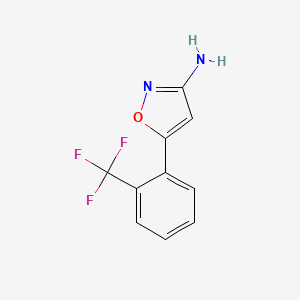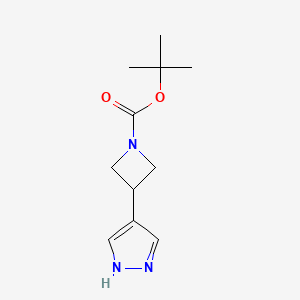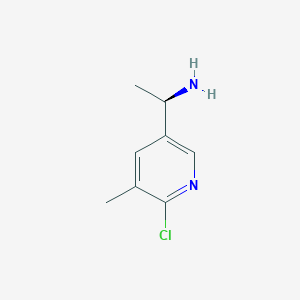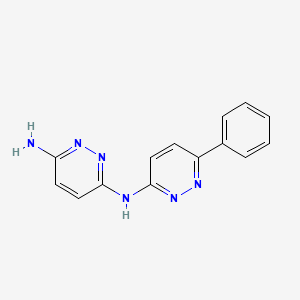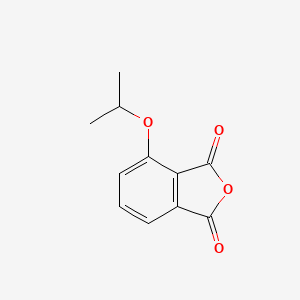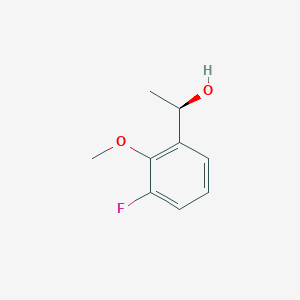
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL is an organic compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral catalysts or chiral chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction methods with efficient catalysts to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Purification: Employing advanced purification methods such as crystallization or distillation to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Further reduction can convert the alcohol to an alkane using reagents like hydrogen gas (H2) and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-fluoro-2-methoxybenzaldehyde or 3-fluoro-2-methoxyacetophenone.
Reduction: Formation of 3-fluoro-2-methoxyethylbenzene.
Substitution: Formation of 3-substituted-2-methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3-Chloro-2-methoxyphenyl)ethan-1-OL: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-OL: Similar structure with a bromine atom instead of fluorine.
(1R)-1-(3-Fluoro-2-hydroxyphenyl)ethan-1-OL: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the fluorine atom in (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL imparts unique properties such as increased metabolic stability and altered electronic effects, which can enhance its biological activity and selectivity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H11FO2 |
|---|---|
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
(1R)-1-(3-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
CKJOGGAYLYIJHQ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=C(C(=CC=C1)F)OC)O |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)F)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)


